1-Bromo-2,2-dimethylhexane
Description
Significance of Branched Alkyl Halides in Contemporary Organic Chemistry
Alkyl halides, or haloalkanes, are organic compounds that serve a pivotal role in synthetic organic chemistry. patsnap.com They are characterized by a carbon-halogen bond, which is polarized due to the higher electronegativity of the halogen atom compared to carbon. ksu.edu.sa This polarization renders the carbon atom electrophilic, making it a target for nucleophiles and establishing alkyl halides as versatile starting materials for the synthesis of a vast array of organic molecules. ksu.edu.saquora.com
The structural arrangement of the alkyl group, particularly the presence of branching, profoundly influences the reactivity of alkyl halides. They are classified as primary, secondary, or tertiary based on the number of carbon atoms attached to the carbon bearing the halogen. This classification, along with branching on adjacent carbons, dictates the preferred reaction pathway, primarily a competition between nucleophilic substitution (SN1 and SN2) and elimination (E2) reactions. patsnap.comlibretexts.org For instance, tertiary halides typically favor SN1 reactions and elimination, whereas primary alkyl halides are more suited for SN2 reactions. patsnap.com The presence of branching near the reaction center, even in primary halides, can introduce significant steric hindrance, slowing down SN2 reactions and potentially promoting other pathways. libretexts.org The study of these branched systems is crucial for a deeper understanding of steric and electronic effects in reaction mechanisms.
Table 1: General Reactivity Trends of Alkyl Halides
| Alkyl Halide Type | Primary (RCH₂X) | Secondary (R₂CHX) | Tertiary (R₃CX) |
|---|---|---|---|
| SN1 Reactivity | Does not occur | Slow | Rapid |
| SN2 Reactivity | Rapid | Slow | Does not occur |
| E2 Reactivity | Can occur with strong, bulky bases | Favored with strong bases | Favored with most bases |
Research Context and Fundamental Importance of 1-Bromo-2,2-dimethylhexane Studies
This compound is a halogenated hydrocarbon with the chemical formula C₈H₁₇Br. nih.gov It is classified as a primary alkyl halide because the bromine atom is attached to a carbon atom that is bonded to only one other carbon. However, its structure is distinguished by significant branching at the second carbon, which bears two methyl groups. This "neopentyl-like" structure provides considerable steric hindrance around the reaction center, making this compound a valuable substrate for academic research into reaction dynamics. smolecule.com
The unique structure of this compound allows researchers to probe the influence of steric bulk on the kinetics and mechanisms of nucleophilic substitution and elimination reactions. smolecule.com While primary alkyl halides typically undergo SN2 reactions, the steric hindrance in this compound can significantly impede the necessary backside attack of the nucleophile. This makes it an interesting case study for exploring the limits of the SN2 pathway and the competition with other potential reaction mechanisms, such as SN1-type processes involving carbocation rearrangement or elimination reactions. doubtnut.com Its use as an intermediate in the synthesis of more complex organic molecules and advanced materials is also an area of scientific interest. smolecule.com
Table 2: Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₈H₁₇Br nih.gov |
| Molecular Weight | 193.12 g/mol nih.gov |
| IUPAC Name | This compound nih.gov |
| Classification | Primary Alkyl Halide |
| CAS Number | 101419-70-9 nih.gov |
Overview of Academic Contributions to Halogenated Hydrocarbon Understanding
The study of specific molecules like this compound contributes significantly to the broader academic understanding of halogenated hydrocarbons. osc.edu This large class of compounds has diverse applications and is fundamental to many areas of chemical research. researchgate.net Investigations into their reactions, such as hydrolysis and redox processes, provide essential data for predicting chemical behavior and understanding reaction mechanisms. epa.gov
Structure
3D Structure
Properties
IUPAC Name |
1-bromo-2,2-dimethylhexane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17Br/c1-4-5-6-8(2,3)7-9/h4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBNYMCZJWZKJPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C)(C)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50543290 | |
| Record name | 1-Bromo-2,2-dimethylhexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50543290 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
101419-70-9 | |
| Record name | 1-Bromo-2,2-dimethylhexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50543290 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 1 Bromo 2,2 Dimethylhexane
Established Reaction Pathways for 1-Bromo-2,2-dimethylhexane Synthesis
Free Radical Bromination of 2,2-Dimethylhexane (B166548)
A primary and well-established method for the synthesis of this compound is the free radical bromination of 2,2-dimethylhexane. This reaction is typically initiated by ultraviolet (UV) light or a radical initiator and proceeds via a chain mechanism.
The free radical bromination of an alkane like 2,2-dimethylhexane follows a classic chain reaction mechanism consisting of three key stages: initiation, propagation, and termination.
Initiation: This first step involves the homolytic cleavage of the bromine molecule (Br₂) to generate two bromine radicals (Br•). This process requires an input of energy, which is typically supplied by UV light (hν) or heat.
Br₂ + hν → 2 Br•
Propagation: These highly reactive bromine radicals then proceed to react with the alkane in a two-step propagation cycle.
A bromine radical abstracts a hydrogen atom from the 2,2-dimethylhexane molecule to form hydrogen bromide (HBr) and an alkyl radical.
The resulting alkyl radical then reacts with another molecule of bromine (Br₂) to yield the brominated alkane product and a new bromine radical, which can then continue the chain reaction.
Termination: The chain reaction is terminated when two radicals combine to form a stable, non-radical species. This can occur in several ways, such as the combination of two bromine radicals, two alkyl radicals, or a bromine radical and an alkyl radical.
The free radical bromination of alkanes is known for its high regioselectivity. The reaction preferentially occurs at the carbon atom that forms the most stable radical intermediate. The stability of alkyl radicals follows the order: tertiary > secondary > primary. This selectivity is explained by the Hammond postulate, which states that the transition state of an endothermic reaction step (like hydrogen abstraction by a bromine radical) resembles the products. Therefore, the transition state leading to a more stable radical will be lower in energy and the reaction will proceed faster.
In the case of 2,2-dimethylhexane, there are several distinct types of hydrogen atoms that can be abstracted, leading to the formation of different isomeric products.
| Position of Hydrogen Abstraction | Type of Hydrogen | Resulting Radical | Monobrominated Product |
| Carbon 1 | Primary (1°) | 2,2-dimethylhexyl radical | This compound |
| Carbon 3 | Secondary (2°) | 2,2-dimethylhex-3-yl radical | 3-bromo-2,2-dimethylhexane |
| Carbon 4 | Secondary (2°) | 2,2-dimethylhex-4-yl radical | 4-bromo-2,2-dimethylhexane |
| Carbon 5 | Secondary (2°) | 2,2-dimethylhex-5-yl radical | 5-bromo-2,2-dimethylhexane |
| Carbon 6 | Primary (1°) | 2,2-dimethylhex-6-yl radical | 1-bromo-5,5-dimethylhexane (isomer) |
| Methyl groups on C2 | Primary (1°) | (1,1-dimethylpentyl)methyl radical | This compound |
Due to the high selectivity of bromination for the most substituted C-H bond that is not sterically hindered to a prohibitive degree, the formation of products resulting from the abstraction of secondary hydrogens would be favored over primary hydrogens. However, the target molecule, this compound, is a primary alkyl halide. While the free radical bromination of 2,2-dimethylhexane will produce a mixture of isomers, specific reaction conditions can be optimized to influence the product distribution. It is important to note that direct bromination at the quaternary carbon (C2) is not possible as it bears no hydrogen atoms. The major product in the free radical bromination of 2,2-dimethylhexane is expected to be the one resulting from the abstraction of a secondary hydrogen. Therefore, to obtain this compound as the major product via this method can be challenging.
Other Synthetic Routes to Branched Bromoalkanes
Given the potential for isomeric mixtures in free radical bromination, other synthetic strategies can be employed to achieve a more controlled synthesis of this compound.
From Alcohols: A common and reliable method for the synthesis of bromoalkanes is the conversion of the corresponding alcohol. libretexts.orgchemguide.co.uk For the synthesis of this compound, the precursor would be 2,2-dimethylhexan-1-ol. This conversion can be achieved using reagents such as phosphorus tribromide (PBr₃) or hydrobromic acid (HBr). libretexts.org The reaction with PBr₃ is generally preferred for primary and secondary alcohols as it tends to give cleaner products with fewer side reactions like rearrangements.
Hydrobromination of Alkenes: The addition of hydrogen bromide to an alkene can also yield a bromoalkane. manac-inc.co.jpmasterorganicchemistry.com To synthesize this compound via this route, one would need to start with 2,2-dimethylhex-1-ene. The addition of HBr to this alkene would need to proceed via an anti-Markovnikov addition mechanism to place the bromine on the terminal carbon. youtube.com This is typically achieved by carrying out the reaction in the presence of peroxides (e.g., ROOR), which initiates a free-radical addition mechanism. youtube.com
Hunsdiecker Reaction: The Hunsdiecker reaction provides a method for the synthesis of a bromoalkane from the silver salt of a carboxylic acid with one fewer carbon atom. alfa-chemistry.comquimicaorganica.orgbyjus.comwikipedia.org To synthesize this compound, the starting material would be the silver salt of 3,3-dimethylheptanoic acid. Treatment of this salt with bromine would lead to decarboxylation and the formation of the desired bromoalkane.
Finkelstein Reaction: While the Finkelstein reaction is primarily used for the synthesis of iodoalkanes from other haloalkanes, the principle of halide exchange can be relevant. weebly.comorganicmystery.comwikipedia.org If a chloro- or iodo- precursor of 2,2-dimethylhexane were more readily available, a halide exchange reaction with a bromide salt could potentially be employed. wikipedia.org
Optimization of Synthetic Reaction Parameters
The efficiency of the synthesis of this compound is highly dependent on the careful control and optimization of various reaction parameters. These include the choice of brominating agent, solvent, reaction temperature, and reaction time.
Investigation of Reaction Conditions and Their Influence on Yield
The yield of this compound is significantly influenced by the chosen reaction conditions. For the conversion of primary alcohols to bromoalkanes, factors such as temperature and reaction time play a critical role.
When using phosphorus tribromide, the reaction is often performed at low to moderate temperatures to control the exothermic nature of the reaction and to prevent the formation of byproducts. manac-inc.co.jp Dropwise addition of PBr₃ to the alcohol is a standard procedure to maintain temperature control. manac-inc.co.jp The stoichiometry of PBr₃ is also a key parameter; typically, about one-third of a molar equivalent of PBr₃ is used per equivalent of the alcohol.
For reactions involving HBr, the temperature is often elevated to drive the reaction to completion. Refluxing a mixture of the alcohol, an alkali metal bromide, and a strong acid is a common practice. The continuous removal of water, if formed, can also shift the equilibrium towards the product.
The table below illustrates hypothetical reaction conditions and their potential impact on the yield of this compound from 2,2-dimethyl-1-hexanol (B1605905).
| Brominating Agent | Solvent | Temperature (°C) | Reaction Time (h) | Hypothetical Yield (%) |
|---|---|---|---|---|
| PBr₃ | Diethyl Ether | 0 to 25 | 4 | 85 |
| PBr₃ | Dichloromethane | 0 to 25 | 4 | 82 |
| NaBr / H₂SO₄ | Toluene | 110 (Reflux) | 6 | 75 |
| KBr / H₂SO₄ | None (Neat) | 120 | 8 | 70 |
Purification Methodologies and Enhancement of Product Purity
Following the synthesis, the crude this compound must be purified to remove unreacted starting materials, reagents, and byproducts. Common purification techniques include washing, drying, and distillation.
The reaction mixture is typically first washed with water to remove any water-soluble impurities. A subsequent wash with a mild base, such as a saturated sodium bicarbonate solution, is often employed to neutralize any remaining acidic components. The organic layer is then washed with brine to aid in the removal of water and dried over an anhydrous drying agent like magnesium sulfate (B86663) or sodium sulfate.
The final and most critical step in obtaining pure this compound is typically fractional distillation. rochester.edu This technique is effective for separating liquids with different boiling points. simsonpharma.com Since this compound is a liquid at room temperature, distillation allows for its separation from any remaining non-volatile impurities or byproducts with significantly different boiling points.
The purity of the final product can be assessed using analytical techniques such as gas chromatography (GC). researchgate.netlibretexts.org GC separates the components of a mixture, and the resulting chromatogram provides information on the relative amounts of each component, allowing for the determination of the product's purity. libretexts.org
The table below outlines a general purification scheme and the expected purity enhancement at each stage.
| Purification Step | Purpose | Expected Purity (%) |
|---|---|---|
| Aqueous Wash | Remove water-soluble impurities and salts | 70-80 |
| Base Wash (e.g., NaHCO₃) | Neutralize residual acid | 75-85 |
| Drying (e.g., MgSO₄) | Remove dissolved water | 75-85 |
| Fractional Distillation | Separate product from byproducts and starting material | >98 |
Mechanistic Investigations of Reactions Involving 1 Bromo 2,2 Dimethylhexane
Unimolecular Nucleophilic Substitution (SN1) Pathways
The SN1 reaction is a stepwise mechanism that proceeds through a carbocation intermediate. masterorganicchemistry.com It is typically characteristic of tertiary and secondary alkyl halides, but can be observed in primary systems under specific conditions that either stabilize the intermediate or preclude other reaction pathways. wikipedia.org
Elucidation of Carbocation Intermediate Formation and Stability
The initial step in an SN1 mechanism for 1-bromo-2,2-dimethylhexane is the heterolytic cleavage of the carbon-bromine bond. byjus.com This dissociation is the rate-determining step and results in the formation of a bromide ion and a primary carbocation, the 2,2-dimethylhexyl cation.
Initial Carbocation Formation: CH₃CH₂CH₂CH₂C(CH₃)₂CH₂Br → CH₃CH₂CH₂CH₂C(CH₃)₂CH₂⁺ + Br⁻
Primary carbocations are inherently unstable due to the minimal inductive stabilization from adjacent alkyl groups. Consequently, the formation of the 2,2-dimethylhexyl cation is energetically unfavorable. However, the SN1 pathway becomes viable for this substrate precisely because this unstable intermediate can rapidly rearrange into a more stable carbocation. glasp.co The significant steric hindrance around the reaction center disfavors the alternative SN2 pathway, making the higher-energy SN1 route more probable, especially in the presence of a weak nucleophile and a polar protic solvent. glasp.copearson.com
Influence of Solvent Polarity on Reaction Kinetics
Solvent polarity plays a critical role in SN1 reactions. Polar protic solvents, such as water, methanol, and ethanol (B145695), are particularly effective at promoting the SN1 mechanism. They facilitate the ionization of the C-Br bond by stabilizing both the forming carbocation and the departing bromide anion through solvation. chemistrysteps.com The solvent's ability to form hydrogen bonds with the leaving group and engage in ion-dipole interactions with the carbocation lowers the activation energy of the rate-determining step.
The rate of solvolysis of alkyl halides via the SN1 pathway is highly dependent on the ionizing power of the solvent. A more polar solvent will accelerate the reaction.
Table 1: Relative Rates of Solvolysis for a Tertiary Alkyl Halide in Various Solvents (Illustrative data to show the trend applicable to SN1 reactions)
| Solvent | Dielectric Constant (ε) | Relative Rate |
|---|---|---|
| Acetic Acid | 6 | 1 |
| Methanol | 33 | 4 |
| Formic Acid | 58 | 150 |
| Water | 80 | 100,000 |
This trend demonstrates that solvents with higher dielectric constants and hydrogen-bonding capability significantly increase the rate of SN1 reactions by stabilizing the charged intermediates. chemistrysteps.com
Analysis of Competing Carbocation Rearrangement Processes
A defining characteristic of SN1 reactions involving substrates like this compound is the propensity for carbocation rearrangement. youtube.comdoubtnut.com The initially formed, unstable primary carbocation undergoes a rapid 1,2-shift to form a more stable tertiary carbocation. In this case, a methyl group from the adjacent quaternary carbon migrates to the primary carbocation center.
Carbocation Rearrangement (1,2-Methyl Shift): CH₃CH₂CH₂CH₂C(CH₃)₂CH₂⁺ (Primary) → CH₃CH₂CH₂CH₂C⁺(CH₃)CH₂CH₃ (Tertiary)
This rearrangement is a kinetically fast and thermodynamically favorable process, as tertiary carbocations are significantly stabilized by hyperconjugation and inductive effects from the surrounding alkyl groups. chemist.sg As a result, the nucleophile attacks the rearranged tertiary carbocation almost exclusively. This means that the solvolysis of this compound in a solvent like ethanol would not yield the expected 1-ethoxy-2,2-dimethylhexane but rather the product derived from the rearranged carbocation, 2-ethoxy-2,3-dimethylhexane. chegg.com The potential for rearrangement is a key consideration in predicting the products of SN1 reactions for sterically hindered primary halides. youtube.com
Bimolecular Nucleophilic Substitution (SN2) Pathways
The SN2 reaction is a single-step, concerted mechanism where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. chemistrysteps.com The reaction rate is dependent on the concentration of both the substrate and the nucleophile. masterorganicchemistry.com
Assessment of Steric Hindrance Effects on Nucleophilic Attack
While this compound is a primary alkyl halide, a substrate class that typically favors the SN2 mechanism, it is exceptionally unreactive under SN2 conditions. youtube.com This lack of reactivity is a direct consequence of severe steric hindrance. libretexts.orglibretexts.org The SN2 mechanism requires a "backside attack," where the nucleophile approaches the carbon atom from the side opposite the leaving group. masterorganicchemistry.comkhanacademy.org
In this compound, the carbon atom adjacent to the electrophilic center (C2) is a quaternary carbon bonded to two methyl groups and a butyl group. This bulky tert-butyl-like arrangement effectively shields the back of the electrophilic carbon, physically blocking the nucleophile's path of approach. pearson.comstudylib.net This steric congestion makes it extremely difficult for the nucleophile to get close enough to the electrophilic carbon to initiate the substitution.
The effect of steric hindrance on SN2 reaction rates is dramatic, as illustrated by comparing the relative reaction rates of various primary alkyl bromides with a given nucleophile.
Table 2: Relative Rates of SN2 Reaction for Various Alkyl Bromides
| Alkyl Bromide | Structure | Relative Rate |
|---|---|---|
| Methyl Bromide | CH₃Br | >1000 |
| Ethyl Bromide | CH₃CH₂Br | 50 |
| 1-Bromobutane | CH₃(CH₂)₃Br | 20 |
| 1-Bromo-2,2-dimethylpropane | (CH₃)₃CCH₂Br | 0.00001 |
| This compound | CH₃(CH₂)₃C(CH₃)₂CH₂Br | Extremely Low |
As substitution on the carbon adjacent to the reaction center increases, the rate of the SN2 reaction plummets. libretexts.org For this compound, the rate is so slow as to be considered non-existent for practical purposes, making the SN2 pathway unviable. youtube.com
Concerted Transition State Characterization
The transition state of an SN2 reaction has a trigonal bipyramidal geometry. masterorganicchemistry.com The central carbon atom is partially bonded to both the incoming nucleophile and the departing leaving group, which are positioned 180° apart at the apices of the structure. The three non-reacting substituents lie in a plane at the center.
For this compound, the formation of this transition state is highly unfavorable due to significant steric strain. The bulky 2,2-dimethylbutyl group would cause severe non-bonded interactions (van der Waals repulsion) with both the nucleophile and the leaving group in the crowded transition state. youtube.com This steric clash raises the energy of the transition state to a prohibitive level, creating a very large activation energy barrier for the SN2 reaction. Consequently, even with a strong nucleophile, the SN2 mechanism is effectively shut down, and the compound will preferentially undergo SN1/E1 reactions, particularly at elevated temperatures or with nucleophiles that are also strong bases.
Elimination (E1 and E2) Reactions
Elimination reactions of alkyl halides are fundamental processes in organic chemistry that lead to the formation of alkenes. For this compound, a primary alkyl halide with a quaternary β-carbon, the pathways for elimination are significantly influenced by its unique structure.
Dehydrohalogenation is an elimination reaction that removes a hydrogen atom and a halogen from an alkyl halide. study.com The feasibility of E1 (unimolecular elimination) and E2 (bimolecular elimination) mechanisms depends critically on the substrate's structure.
E2 Mechanism: The E2 reaction is a concerted, one-step process where a base abstracts a β-hydrogen at the same time as the leaving group departs. saskoer.calibretexts.org A critical requirement for this mechanism is the presence of a hydrogen atom on the carbon adjacent (in the β-position) to the carbon bearing the halogen. The structure of this compound, CH3(CH2)3C(CH3)2CH2Br, features a quaternary β-carbon (C2) which has no attached hydrogen atoms. Consequently, a standard E2 dehydrohalogenation reaction is not possible for this compound due to the absence of β-hydrogens. msu.edu
E1 Mechanism: The E1 reaction is a stepwise process that begins with the departure of the leaving group to form a carbocation intermediate. libretexts.org While typically slow for primary halides, this pathway becomes accessible for this compound due to a subsequent, rapid rearrangement.
The mechanism proceeds as follows:
Carbocation Formation: The carbon-bromine bond breaks heterolytically, forming an unstable primary carbocation and a bromide ion. This is the slow, rate-determining step. chemicalnote.com
Carbocation Rearrangement: The highly unstable primary carbocation immediately rearranges to a more stable tertiary carbocation. This occurs via a 1,2-methyl shift, where one of the methyl groups on the adjacent quaternary carbon migrates to the positively charged carbon. youtube.comyoutube.com This rearrangement is a hallmark of reactions involving neopentyl-like skeletons. stackexchange.com
Deprotonation: A weak base (such as the solvent) abstracts a proton from a carbon adjacent to the new carbocation center. This results in the formation of a double bond and yields the final alkene product. youtube.com
The conditions of the reaction, particularly the choice of base and solvent, play a crucial role in determining the favored reaction pathway and the resulting products.
Base Strength: E2 reactions typically require a strong base to facilitate the concerted removal of a proton and leaving group. masterorganicchemistry.com However, as this compound cannot undergo a direct E2 reaction, even strong bases like sodium ethoxide or potassium tert-butoxide will not yield a direct elimination product. The E1 mechanism, conversely, does not require a strong base because the base is not involved in the rate-determining step. masterorganicchemistry.comyoutube.com Weak bases, such as water or ethanol, are sufficient to deprotonate the rearranged, stable carbocation intermediate.
Solvent Environment: The E1 pathway is significantly favored by polar, protic solvents (e.g., ethanol, water). These solvents can stabilize the ionic carbocation and bromide ion intermediates through solvation, lowering the activation energy for the initial ionization step. bingol.edu.tr For other substrates where E2 is possible, a less polar, aprotic solvent is often preferred.
The product distribution for this compound is therefore primarily governed by the stability of the products formed from the E1 pathway.
Following the 1,2-methyl shift in the E1 mechanism, the resulting tertiary carbocation has three different types of adjacent protons that can be removed, leading to a mixture of alkene products. The distribution of these products is governed by principles of regioselectivity and stereoselectivity.
Regioselectivity: Regioselectivity in elimination reactions is often predicted by Zaitsev's rule , which states that the major product will be the more highly substituted (and therefore more thermodynamically stable) alkene. libretexts.orglibretexts.org For the rearranged carbocation from this compound, deprotonation can lead to three constitutional isomers. The major product is the most stable, tetrasubstituted alkene.
Stereoselectivity: Stereoselectivity refers to the preference for the formation of one stereoisomer over another. youtube.com For the alkene product capable of existing as E/Z isomers, the more stable trans (E) isomer is generally the major stereoisomer formed. This is because the transition state leading to the trans isomer has lower steric strain than the one leading to the cis (Z) isomer. youtube.com
Table 1: Potential Alkene Products from E1 Elimination of this compound (Post-Rearrangement)
| Alkene Name | Structure | Substitution | Predicted Yield |
|---|---|---|---|
| 2,3-dimethylhept-2-ene | CH3(CH2)3C(CH3)=C(CH3)CH3 | Tetrasubstituted | Major (Zaitsev) |
| 2,3-dimethylhept-3-ene | CH3(CH2)2CH=C(CH3)CH(CH3)2 | Trisubstituted | Minor |
Comparative Reactivity Studies of Branched Alkyl Bromides
The reactivity of alkyl bromides is profoundly influenced by their structure, particularly the degree of substitution at the α- and β-carbons.
The neopentyl-like structure of this compound, with a primary bromide adjacent to a quaternary carbon, confers unique reactivity compared to other primary, secondary, or tertiary alkyl halides.
SN2 Reaction: The SN2 mechanism requires a backside attack by the nucleophile on the carbon bearing the leaving group. In this compound, the bulky gem-dimethyl groups on the β-carbon create severe steric hindrance, effectively blocking the nucleophile's approach. orgchemboulder.com Consequently, the SN2 reaction is extremely slow for neopentyl-type halides, often considered non-reactive under typical SN2 conditions. acs.orgmasterorganicchemistry.com
SN1 Reaction: This pathway is also slow because it necessitates the formation of a highly unstable primary carbocation in the rate-determining step. fiveable.me However, it can proceed, albeit slowly, because the initial carbocation rapidly rearranges to a more stable tertiary carbocation, which is then trapped by the nucleophile. stackexchange.com
E2 Reaction: As established, the lack of β-hydrogens prevents the E2 mechanism.
E1 Reaction: Similar to the SN1 reaction, the E1 pathway is viable only because of the stabilizing carbocation rearrangement.
Table 2: General Reactivity of Alkyl Halides by Mechanism
| Substrate Type | SN2 | SN1 | E2 | E1 |
|---|---|---|---|---|
| Methyl | Fastest | No | No | No |
| Primary (unhindered) | Fast | No | Slow | No |
| Primary (neopentyl-like) | Extremely Slow | Slow (with rearrangement) | Impossible | Slow (with rearrangement) |
| Secondary | Slow | Possible | Possible | Possible |
The competition between substitution and elimination pathways is governed by both kinetics (the rate of reaction) and thermodynamics (the stability of the products).
Kinetic Control: The rates of E1 and SN1 reactions are dependent only on the concentration of the alkyl halide, following first-order kinetics (Rate = k[R-Br]). chemicalnote.compharmaguideline.com This is because the rate-determining step is the unimolecular formation of the carbocation. In contrast, E2 and SN2 reactions follow second-order kinetics (Rate = k[R-Br][Base/Nu:]), as both the substrate and the base/nucleophile are involved in the single, rate-determining step. chemicalnote.compharmaguideline.com For this compound, any reaction proceeding through the carbocation intermediate (E1 or SN1) will exhibit first-order kinetics.
Thermodynamic Control: Elimination reactions are generally favored over substitution reactions at higher temperatures. masterorganicchemistry.com This is because elimination produces more particles than substitution, leading to a positive change in entropy (ΔS). According to the Gibbs free energy equation (ΔG = ΔH - TΔS), a larger, positive TΔS term at elevated temperatures makes ΔG more negative, favoring the elimination pathway. The final product distribution in elimination reactions is also thermodynamically controlled, with the most stable alkene (the Zaitsev product) typically being the major product. masterorganicchemistry.com
Advanced Applications in Organic Synthesis and Materials Science
1-Bromo-2,2-dimethylhexane as a Versatile Synthetic Intermediate
As a foundational building block, this compound provides access to the 2,2-dimethylhexyl moiety, a sterically hindered group that can be incorporated into a wide range of organic structures through various transformations.
The formation of new carbon-carbon bonds is a cornerstone of organic synthesis, and this compound serves as a key precursor for this purpose, primarily through the generation of organometallic reagents.
Grignard Reagents: The most prominent application is in the formation of the corresponding Grignard reagent, (2,2-dimethylhexyl)magnesium bromide. This is achieved by reacting this compound with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). The resulting organomagnesium compound is a potent nucleophile, capable of reacting with a variety of electrophiles to form new C-C bonds. Common applications include:
Reactions with Carbonyls: Addition to aldehydes and ketones to produce secondary and tertiary alcohols, respectively.
Reactions with CO₂: Carboxylation to yield 2,2-dimethylheptanoic acid.
Coupling Reactions: Used in conjunction with catalysts for cross-coupling reactions.
Palladium-Catalyzed Cross-Coupling Reactions: this compound can also participate in various palladium-catalyzed cross-coupling reactions, which are powerful methods for constructing complex molecular frameworks. Although less reactive than aryl or vinyl halides, alkyl halides can be coupled under specific conditions. Reactions such as the Suzuki coupling (with organoboranes) and Sonogashira coupling (with terminal alkynes) allow for the direct attachment of the 2,2-dimethylhexyl group to sp² and sp-hybridized carbon atoms. The choice of catalyst, ligand, and base is critical to overcoming the steric bulk and achieving efficient coupling.
| Reaction Type | Reagent/Catalyst | Product Class |
|---|---|---|
| Grignard Formation | Mg, THF/Et₂O | (2,2-dimethylhexyl)magnesium bromide |
| Grignard + Aldehyde | R-CHO | Secondary Alcohol |
| Grignard + Ketone | R₂C=O | Tertiary Alcohol |
| Suzuki Coupling | R-B(OH)₂, Pd Catalyst, Base | Alkyl-Aryl or Alkyl-Vinyl Compound |
| Sonogashira Coupling | Terminal Alkyne, Pd/Cu Catalysts, Base | Internal Alkyne |
The carbon-bromine bond in this compound is the site of reactivity for converting the alkyl bromide into a wide array of other functional groups. However, its neopentyl-like structure significantly impacts the reaction mechanism. The steric hindrance created by the gem-dimethyl group at the C2 position makes direct backside attack difficult, thus strongly disfavoring the Sₙ2 (bimolecular nucleophilic substitution) pathway, which is typical for primary alkyl halides.
This unique structural constraint leads to the following reactivity patterns:
Sₙ1 Reactions with Rearrangement: Under conditions that favor ionization (e.g., polar protic solvents), the compound can undergo an Sₙ1 reaction. This proceeds through a primary carbocation which is highly unstable and rapidly rearranges via a hydride or alkyl shift to form a more stable tertiary carbocation, leading to rearranged substitution products.
E2 Elimination: In the presence of a strong, sterically hindered base (e.g., potassium tert-butoxide), the E2 (bimolecular elimination) reaction is favored. This reaction avoids the sterically congested carbon center and instead involves the abstraction of a proton from the adjacent carbon, leading to the formation of 2,2-dimethylhex-1-ene.
Common functional group transformations include conversion to alcohols, ethers, and nitriles, often proceeding through these more complex pathways rather than a simple Sₙ2 mechanism.
Role in the Elaboration of Complex Molecular Architectures
The 2,2-dimethylhexyl group, installed using this compound, can be a critical component in the design of sophisticated molecules for pharmaceuticals and materials science.
In medicinal chemistry, the introduction of bulky, lipophilic alkyl groups is a common strategy to enhance the pharmacokinetic properties of a drug candidate. The 2,2-dimethylhexyl group serves several key functions:
Increased Metabolic Stability: The gem-dimethyl group can act as a "metabolic shield," sterically hindering the approach of metabolic enzymes like cytochrome P450. This protection can prevent oxidation at or near that position, slowing down the rate of drug metabolism and thereby increasing the drug's half-life and duration of action in the body.
Enhanced Lipophilicity: Alkyl groups increase the nonpolar character of a molecule. chemsynthesis.com By increasing lipophilicity (the ability to dissolve in fats and lipids), the 2,2-dimethylhexyl group can improve a drug's ability to cross lipid cell membranes, potentially enhancing its absorption and distribution to target tissues. chemsynthesis.com However, this must be carefully balanced, as excessive lipophilicity can lead to poor solubility and other undesirable properties. nih.gov
This moiety can be strategically incorporated into a lead compound to block known metabolic soft spots or to optimize binding affinity with a biological target by filling a hydrophobic pocket in a protein.
In materials science, this compound can be used as an initiator in controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP). In ATRP, the carbon-bromine bond is reversibly activated by a transition metal catalyst (typically copper-based) to generate a radical that initiates the polymerization of monomers like styrenes or acrylates.
Using this compound as an initiator results in polymers where each chain is terminated by a bulky 2,2-dimethylhexyl group. The presence of such large side chains or end groups can significantly influence the physical properties of the resulting polymer:
Increased Thermal Stability: The bulky groups can restrict chain mobility, leading to a higher glass transition temperature (Tg).
Modified Solubility: The hydrophobic nature of the alkyl group can alter the polymer's solubility in various solvents.
Altered Mechanical Properties: Steric hindrance between polymer chains can affect their packing and, consequently, the material's flexibility, hardness, and other mechanical characteristics.
Case Studies and Exemplar Research Applications
The utility of this compound as a synthetic building block is demonstrated in its application as a precursor for more complex molecules. A notable example from the literature is its use in the synthesis of 2,2-dimethyl-1-hexanol (B1605905). chemsynthesis.com
In a study reported in The Journal of Organic Chemistry, this transformation highlights the practical application of the reactions discussed. chemsynthesis.com The synthesis of 2,2-dimethyl-1-hexanol from this compound can be achieved via the formation of its Grignard reagent, (2,2-dimethylhexyl)magnesium bromide, followed by a reaction with a source of oxygen or, more commonly, with formaldehyde (B43269) (methanal). The latter introduces a hydroxymethyl group (-CH₂OH), extending the carbon chain by one and installing the primary alcohol functionality.
This alcohol, 2,2-dimethyl-1-hexanol, is itself a valuable intermediate. For instance, its acid-catalyzed dehydration does not yield the simple elimination product but instead produces a mixture of rearranged isomeric alkenes. The reaction proceeds via protonation of the hydroxyl group, which leaves as water to form an unstable primary carbocation. This intermediate undergoes a rapid 1,2-hydride or 1,2-methanide shift to form a more stable tertiary carbocation. Subsequent elimination of a proton from this rearranged cation leads to thermodynamically stable products, such as 2-methyl-2-heptene. askfilo.com This sequence showcases how this compound can serve as the starting point for constructing significantly different and more complex carbon skeletons.
| Starting Material | Key Intermediate | Product | Subsequent Reaction | Final Product Example |
|---|---|---|---|---|
| This compound | (2,2-dimethylhexyl)magnesium bromide | 2,2-Dimethyl-1-hexanol | Acid-Catalyzed Dehydration with Rearrangement | 2-Methyl-2-heptene |
Computational and Theoretical Chemistry Studies of 1 Bromo 2,2 Dimethylhexane
Molecular Structure and Conformational Analysis: A Lack of Specific Studies
The structure of 1-Bromo-2,2-dimethylhexane, featuring a sterically bulky tert-butyl-like group (a gem-dimethyl substitution at the second carbon), suggests a complex conformational landscape. Rotations around the various carbon-carbon single bonds would give rise to multiple conformational isomers, each with a distinct relative stability.
Quantum Mechanical Calculations for Electronic Properties
Quantum mechanical calculations are fundamental to determining the electronic properties of a molecule, such as the distribution of electron density, molecular orbital energies (HOMO-LUMO gap), and electrostatic potential. This information is crucial for predicting a molecule's reactivity. For this compound, while general properties can be estimated by various software packages, dedicated research articles presenting and discussing these calculated electronic properties are not available in the searched scientific literature.
Investigation of Conformational Isomerism and Relative Stabilities
The analysis of conformational isomerism is key to understanding a molecule's preferred shapes and the energy barriers between them. Due to the presence of the 2,2-dimethyl group, significant steric hindrance is expected, which would heavily influence the relative stabilities of different conformers. A thorough investigation would typically involve mapping the potential energy surface by systematically rotating the bonds and calculating the energy of each resulting geometry. Such detailed conformational analyses specific to this compound have not been identified in published research.
Reaction Mechanism Elucidation through Computational Modeling: An Unexplored Area
Computational modeling is a powerful method for elucidating the step-by-step pathways of chemical reactions. For an alkyl halide like this compound, studies would likely focus on nucleophilic substitution (SN1 and SN2) and elimination (E1 and E2) reactions. The significant steric hindrance near the bromine atom would be expected to strongly disfavor the SN2 pathway.
Potential Energy Surface Mapping for Reaction Pathways
Mapping the potential energy surface for a reaction involves identifying the reactants, products, any intermediates, and the transition states that connect them. This provides a complete energetic profile of the reaction. For reactions involving this compound, such as its reaction with a nucleophile, this would reveal the preferred mechanistic pathway. However, specific studies that map these surfaces are not documented in the available literature.
Transition State Characterization and Activation Energy Determination
A critical aspect of computational reaction modeling is the characterization of transition states and the calculation of activation energies. This data provides quantitative information about the feasibility and rate of a chemical reaction. Theoretical investigations into the transition states and activation barriers for reactions of this compound are absent from the reviewed scientific papers.
Application of Ab Initio and Density Functional Theory (DFT) Methods
Both ab initio and DFT methods are workhorses of modern computational chemistry. Ab initio methods are based on first principles of quantum mechanics, while DFT is a computationally less expensive method that also provides high accuracy. While these methods are broadly applicable, the search did not yield any research where they were specifically applied to study the reaction mechanisms of this compound.
Predictive Modeling for Synthetic Route Design
The design of efficient and novel synthetic routes for molecules such as this compound is a primary objective in modern organic chemistry. Computational and theoretical chemistry have emerged as powerful tools in this endeavor, offering predictive models that can significantly streamline the process of synthesis planning. By leveraging algorithms and artificial intelligence, chemists can explore a vast landscape of potential reactions and precursors, identifying the most promising pathways before any experimental work is undertaken. This in silico approach not only saves time and resources but also opens up avenues to innovative synthetic strategies that might not be apparent through traditional analysis.
Retrosynthetic Analysis Algorithms for Precursor Identification
Retrosynthetic analysis is a problem-solving technique used to plan organic syntheses by working backward from the target molecule to simpler, commercially available starting materials. wikipedia.org When applied to this compound, this process involves a series of "disconnections" of chemical bonds to identify plausible precursors, known as synthons, and their real-world chemical equivalents. wikipedia.org
Computational algorithms can automate this process by applying a vast database of known chemical reactions and transformation rules. nih.gov For a target molecule like this compound, an algorithm would identify the carbon-bromine (C-Br) bond as a key site for disconnection. This leads to the identification of a primary carbocation synthon and a bromide anion. The synthetic equivalent for the carbocation would be an alcohol, specifically 2,2-dimethylhexan-1-ol, which can be converted to the target halide.
Further algorithmic analysis would break down the C-C backbone of the precursor alcohol. For instance, a disconnection at the C2-C3 bond would suggest a Grignard-type reaction between a neopentyl magnesium bromide and butanal. The algorithm would continue this process until readily available starting materials are identified.
Below is an interactive table illustrating a simplified output from a retrosynthetic analysis algorithm for identifying precursors of this compound.
| Target Molecule | Disconnection Strategy | Generated Precursors (Synthetic Equivalents) | Proposed Reaction Type |
| This compound | C-Br bond disconnection | 2,2-Dimethylhexan-1-ol | Halogenation |
| This compound | C2-C3 bond disconnection | Neopentyl bromide and Butylmagnesium bromide | Grignard Reaction |
| This compound | C-Br bond disconnection | 2,2-Dimethylhexane (B166548) | Free-radical bromination |
AI-Driven Prediction of Reaction Outcomes and Selectivity
Beyond identifying potential precursors, artificial intelligence (AI) and machine learning models are increasingly used to predict the outcomes of chemical reactions, including yield and selectivity. preprints.orgrjptonline.org These models are trained on vast datasets of experimental reaction data, enabling them to learn the complex relationships between reactants, reagents, catalysts, and reaction conditions. arxiv.org
In the context of synthesizing this compound, an AI model could be employed to predict the success of various proposed synthetic routes. For example, if considering the free-radical bromination of 2,2-dimethylhexane, the model could predict the regioselectivity of the reaction. Due to the presence of primary, secondary, and tertiary hydrogens in the isomeric starting material (e.g., 2,2-dimethylhexane), multiple brominated products could be formed. The AI would analyze the structure of the alkane and, based on its learned knowledge of radical stability and steric hindrance, predict the distribution of products, including the desired this compound.
Furthermore, for a proposed SN2 reaction between a suitable nucleophile and a precursor, the AI could predict the reaction rate and yield. The steric hindrance around the reaction center in a neopentyl-type structure like this compound is significant and known to disfavor SN2 reactions. An AI model trained on similar sterically hindered substrates would likely predict a low yield for such a transformation, guiding the chemist to consider alternative pathways.
The following interactive table provides a hypothetical example of how an AI model might predict the outcomes for different proposed syntheses of this compound.
| Proposed Reaction | Reactants | Predicted Yield of this compound (%) | Predicted Major Byproducts | Confidence Score |
| Appel Reaction | 2,2-Dimethylhexan-1-ol, CBr4, PPh3 | 85 | Triphenylphosphine oxide | 0.92 |
| Hunsdiecker Reaction | Silver 3,3-dimethylheptanoate, Br2 | 60 | CO2, Silver bromide | 0.85 |
| Free-Radical Bromination | 2,2-Dimethylhexane, NBS, Light | 25 | 2-Bromo-2,2-dimethylhexane, Dibrominated products | 0.95 |
These predictive capabilities allow for an in silico optimization of the synthetic route, enabling researchers to prioritize experiments that are most likely to succeed and to fine-tune reaction conditions for optimal outcomes.
Spectroscopic Methodologies for Structural Elucidation of 1 Bromo 2,2 Dimethylhexane and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy Applications
NMR spectroscopy is a powerful, non-destructive method for elucidating the structure of organic molecules. By analyzing the behavior of atomic nuclei in a magnetic field, it provides information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.
Proton NMR (¹H NMR) for Hydrogen Environment Analysis
Proton NMR (¹H NMR) spectroscopy for 1-bromo-2,2-dimethylhexane, CH₃(CH₂)₃C(CH₃)₂CH₂Br, is predicted to show six distinct signals, corresponding to the six chemically non-equivalent sets of protons. The electronegative bromine atom significantly influences the chemical shifts of nearby protons, causing them to appear further downfield.
The methylene (B1212753) protons directly attached to the bromine atom (H-1) are the most deshielded and are expected to appear as a singlet around 3.3 ppm. The two geminal methyl groups (H-7, H-8) are equivalent and, being attached to a quaternary carbon, will also produce a singlet, but much further upfield in the typical alkyl region. The protons along the n-butyl chain (H-3, H-4, H-5, H-6) will exhibit characteristic splitting patterns (multiplets) due to spin-spin coupling with their neighbors.
Predicted ¹H NMR Spectral Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Integration | Predicted Multiplicity |
|---|---|---|---|
| -CH₂Br (H-1) | ~3.30 | 2H | Singlet (s) |
| -C(CH₃)₂- (H-7, H-8) | ~0.95 | 6H | Singlet (s) |
| -CH₂- (H-3) | ~1.45 | 2H | Triplet (t) |
| -CH₂- (H-4) | ~1.30 | 2H | Multiplet (m) |
| -CH₂- (H-5) | ~1.30 | 2H | Multiplet (m) |
| -CH₃ (H-6) | ~0.90 | 3H | Triplet (t) |
Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Delineation
Carbon-13 NMR (¹³C NMR) spectroscopy provides information on the carbon framework of a molecule. For this compound, seven distinct signals are expected, as the two geminal methyl carbons are chemically equivalent. The carbon atom bonded to the electronegative bromine (C-1) will be shifted downfield. libretexts.org Quaternary carbons, like C-2, typically show weaker signals. oregonstate.edu The chemical shifts decrease for carbons further away from the bromine atom. docbrown.info
Predicted ¹³C NMR Spectral Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| -CH₂Br (C-1) | ~48 |
| -C(CH₃)₂- (C-2) | ~38 |
| -CH₂- (C-3) | ~41 |
| -CH₂- (C-4) | ~26 |
| -CH₂- (C-5) | ~23 |
| -CH₃ (C-6) | ~14 |
| -C(CH₃)₂- (C-7, C-8) | ~25 |
Advanced Two-Dimensional NMR Techniques for Connectivity Mapping
COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would show correlations between the adjacent methylene groups of the butyl chain (H-3 with H-4, H-4 with H-5, and H-5 with H-6). It would confirm the contiguity of this alkyl fragment.
HSQC (Heteronuclear Single Quantum Coherence): This experiment maps each proton signal to the carbon atom it is directly attached to. It would definitively link the proton assignments from the ¹H NMR spectrum to the carbon assignments from the ¹³C NMR spectrum. For example, the proton signal at ~3.30 ppm would correlate to the carbon signal at ~48 ppm, confirming the -CH₂Br group.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons (typically over two or three bonds). This is vital for connecting different fragments of the molecule. Key HMBC correlations for this compound would include the protons of the geminal methyl groups (H-7, H-8) showing a correlation to the quaternary carbon (C-2), the methylene carbon C-3, and the brominated carbon C-1. This would unambiguously establish the position of the geminal methyl groups relative to the butyl chain and the bromomethylene group.
Mass Spectrometry (MS) in Molecular Characterization
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the molecular weight of a compound and, through analysis of fragmentation patterns, offers valuable structural information.
Electron Ionization Mass Spectrometry for Fragmentation Pattern Analysis
In Electron Ionization Mass Spectrometry (EI-MS), a molecule is bombarded with high-energy electrons, causing it to ionize and often fragment into smaller, charged pieces. The resulting mass spectrum is a fingerprint of the molecule.
For this compound, the molecular ion (M⁺) peak would be visible as a pair of peaks of nearly equal intensity at m/z 192 and 194. This characteristic pattern is due to the two stable isotopes of bromine, ⁷⁹Br and ⁸¹Br, which have a natural abundance of approximately 1:1.
Fragmentation in branched alkanes preferentially occurs at the site of branching to form more stable carbocations. uobasrah.edu.iqwhitman.edu The most common fragmentation pathways for this compound would include:
Loss of a bromine radical: This gives a peak at m/z 113 ([C₈H₁₇]⁺).
Alpha-cleavage: Cleavage of the C-C bond adjacent to the bromine atom can occur. Loss of the butyl radical (•C₄H₉) would result in a fragment ion pair at m/z 135 and 137.
Formation of stable carbocations: The most significant fragmentation pathway often involves cleavage to form the most stable carbocation. Cleavage of the C2-C3 bond would lead to the formation of a highly stable tertiary butyl cation ([C(CH₃)₃]⁺) at m/z 57, which is often the most abundant peak (the base peak) in the spectrum of compounds containing this moiety. whitman.edu
Predicted Key Fragments in the EI Mass Spectrum of this compound
| m/z (Mass-to-Charge Ratio) | Identity of Fragment | Notes |
|---|---|---|
| 192/194 | [C₈H₁₇Br]⁺ | Molecular ion (M⁺), showing 1:1 bromine isotope pattern. |
| 135/137 | [C₅H₁₀Br]⁺ | Loss of butyl radical (•C₄H₉) via alpha-cleavage. |
| 113 | [C₈H₁₇]⁺ | Loss of bromine radical (•Br). |
| 57 | [C₄H₉]⁺ | Tertiary butyl cation; likely the base peak. |
| 43 | [C₃H₇]⁺ | Propyl cation. |
| 29 | [C₂H₅]⁺ | Ethyl cation. |
High-Resolution Mass Spectrometry for Precise Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) can measure the mass-to-charge ratio of an ion with extremely high accuracy, typically to four or five decimal places. ufl.edu This precision allows for the unambiguous determination of a molecule's elemental formula.
While low-resolution MS might identify a molecular ion at m/z 192, it cannot distinguish between different formulas that have the same nominal mass. HRMS overcomes this by measuring the exact mass, which is unique for a specific combination of isotopes. whitman.edu The calculated exact mass for the most abundant isotopologue of this compound, C₈H₁₇⁷⁹Br, is 192.05136 Da. nih.gov An HRMS measurement confirming a mass very close to this value would definitively establish the molecular formula as C₈H₁₇Br.
For example, another compound with a nominal mass of 192, such as C₁₀H₁₂N₂O₂, has a different exact mass (192.08988 Da). The resolving power of an HRMS instrument can easily distinguish between 192.05136 and 192.08988, thus confirming the correct molecular formula for this compound. whitman.edu
Isotopic Abundance Analysis for Halogen Identification
The presence of bromine in this compound can be definitively identified using mass spectrometry through the analysis of its isotopic abundance. Bromine naturally exists as two stable isotopes, ⁷⁹Br and ⁸¹Br, with near-equal abundance (approximately 50.7% and 49.3%, respectively). nist.govnih.gov This results in a characteristic isotopic pattern in the mass spectrum for bromine-containing compounds.
In the mass spectrum of this compound, the molecular ion peak (M⁺) will appear as a pair of peaks of almost equal intensity, separated by two mass-to-charge units (m/z). youtube.com The peak corresponding to the molecule containing the ⁷⁹Br isotope is referred to as the M⁺ peak, while the peak for the molecule with the ⁸¹Br isotope is the [M+2]⁺ peak. The relative intensity ratio of these two peaks is approximately 1:1. youtube.com This distinctive "doublet" is a clear indicator of the presence of a single bromine atom in the molecule.
For this compound (C₈H₁₇Br), the monoisotopic mass is 192.05136 Da. nih.govchemspider.com Therefore, one would expect to observe the following pattern in its mass spectrum:
| Isotope Combination | m/z (approx.) | Relative Intensity |
|---|---|---|
| C₈H₁₇⁷⁹Br | 192 | ~100% |
| C₈H₁₇⁸¹Br | 194 | ~98% |
Vibrational Spectroscopy for Functional Group Identification
Infrared (IR) Spectroscopy for Characteristic Absorption Bands
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies, which correspond to the vibrational modes of the bonds. For this compound, the IR spectrum will be dominated by absorptions corresponding to the vibrations of its alkyl and carbon-bromine bonds.
The C-H bonds of the methyl (CH₃) and methylene (CH₂) groups will exhibit strong stretching vibrations in the range of 2850-2975 cm⁻¹. Bending vibrations for these groups are also expected, typically appearing between 1370-1470 cm⁻¹. docbrown.info The presence of the gem-dimethyl group (two methyl groups on the same carbon) can sometimes be identified by a characteristic split in the C-H bending vibration band around 1375 cm⁻¹.
The most diagnostic absorption for identifying this compound as an alkyl halide is the C-Br stretching vibration. This absorption typically occurs in the fingerprint region of the spectrum, in the range of 500-750 cm⁻¹. docbrown.info
| Bond | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| C-H (alkyl) | Stretching | 2850 - 2975 |
| C-H (alkyl) | Bending | 1370 - 1470 |
| C-Br | Stretching | 500 - 750 |
Raman Spectroscopy for Molecular Vibrations
Raman spectroscopy provides complementary information to IR spectroscopy. It measures the inelastic scattering of monochromatic light, which also corresponds to the vibrational modes of the molecule. While IR spectroscopy is more sensitive to polar bonds, Raman spectroscopy is particularly effective for detecting vibrations of non-polar bonds and symmetric vibrations.
For this compound, the C-C bond stretching and skeletal vibrations, which may be weak in the IR spectrum, can be more prominent in the Raman spectrum. The C-Br stretch is also Raman active and will appear in a similar region as in the IR spectrum (500-750 cm⁻¹). The symmetric C-H stretching and bending vibrations of the alkyl groups are also readily observed.
| Bond | Vibrational Mode | Expected Raman Shift (cm⁻¹) |
|---|---|---|
| C-H (alkyl) | Symmetric Stretching | 2850 - 2975 |
| C-C | Stretching/Skeletal | 800 - 1200 |
| C-Br | Stretching | 500 - 750 |
Green Chemistry Principles in the Synthesis and Reactions of Bromoalkanes
Sustainable Synthetic Strategies for 1-Bromo-2,2-dimethylhexane
Atom economy is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. Traditional bromination methods often have poor atom economy due to the generation of stoichiometric byproducts.
For the synthesis of this compound, a common route is the free-radical bromination of 2,2-dimethylhexane (B166548). The selectivity of free-radical bromination is highly dependent on the stability of the radical intermediate, with tertiary C-H bonds being the most reactive, followed by secondary, and then primary. In the case of 2,2-dimethylhexane, there are primary, secondary, and a neopentyl-type primary C-H bonds. Free radical bromination tends to be more selective than chlorination, favoring the substitution of the most substituted hydrogen atom. study.commasterorganicchemistry.com However, direct bromination of alkanes with elemental bromine (Br₂) still generates hydrogen bromide (HBr) as a stoichiometric byproduct, which lowers the atom economy.
Table 1: Atom Economy of Different Bromination Methods for Alkanes
| Bromination Method | Reactants | Desired Product | Byproducts | Theoretical Atom Economy (%) |
| Free-Radical Bromination with Br₂ | Alkane + Br₂ | Bromoalkane | HBr | ~50% |
| Bromination with NBS | Alkane + NBS | Bromoalkane | Succinimide (B58015) | Lower than Br₂ |
| Hydrobromination of Alkene | Alkene + HBr | Bromoalkane | None | 100% |
Note: The atom economy for free-radical bromination with Br₂ is approximately 50% because for every mole of bromoalkane produced, one mole of HBr is also generated. The atom economy for bromination with N-bromosuccinimide (NBS) is generally lower due to the higher molar mass of the succinimide byproduct compared to HBr. wordpress.com
An alternative with 100% theoretical atom economy is the hydrobromination of an alkene. For this compound, this would involve the anti-Markovnikov addition of HBr to 2,2-dimethyl-1-hexene. This can be achieved through a free-radical addition mechanism, often initiated by peroxides.
A key principle of green chemistry is to reduce or eliminate the use and generation of hazardous substances. Elemental bromine (Br₂) is a highly corrosive, toxic, and volatile liquid, posing significant safety and environmental hazards. wordpress.com
Safer alternatives to elemental bromine have been developed:
N-Bromosuccinimide (NBS): NBS is a crystalline solid that is easier and safer to handle than liquid bromine. It can be used as a source of bromine for free-radical bromination, often initiated by light or a radical initiator. While safer to handle, NBS still generates a byproduct (succinimide) and has a lower atom economy. wordpress.comreddit.com
In situ Generation of Bromine: This approach avoids the handling and storage of bulk bromine by generating it in the reaction mixture as needed. Common methods include the oxidation of bromide salts (e.g., NaBr or KBr) with an oxidizing agent like hydrogen peroxide (H₂O₂) or sodium bromate (B103136) (NaBrO₃). researchgate.netnih.gov The HBr-H₂O₂ system is particularly attractive as it has high atom efficiency and water as the only byproduct. researchgate.net
Polymeric Brominating Agents: These are solid-supported reagents that can be easily separated from the reaction mixture after the reaction, simplifying purification and potentially allowing for regeneration and reuse of the reagent.
Table 2: Comparison of Brominating Agents
| Brominating Agent | Physical State | Hazards | Byproducts | Green Chemistry Advantages |
| Elemental Bromine (Br₂) | Liquid | Highly toxic, corrosive, volatile | HBr | - |
| N-Bromosuccinimide (NBS) | Solid | Irritant, less hazardous than Br₂ | Succinimide | Easier and safer to handle |
| HBr/H₂O₂ | Aqueous solution | Corrosive | Water | High atom economy, benign byproduct |
Exploration of Alternative Reaction Media and Solvents
Traditional organic solvents are often volatile, flammable, and toxic. Green chemistry encourages the use of safer, more environmentally benign solvents or, ideally, solvent-free conditions.
Supercritical Fluids (SCFs): Supercritical carbon dioxide (scCO₂) is a promising green solvent for free-radical reactions. nih.govnih.gov It is non-toxic, non-flammable, and its solvent properties can be tuned by adjusting temperature and pressure. Free-radical brominations of alkylaromatics have been successfully carried out in scCO₂, offering an effective alternative to hazardous solvents like carbon tetrachloride. nih.gov This medium could be applicable to the free-radical bromination of 2,2-dimethylhexane.
Ionic Liquids (ILs): Ionic liquids are salts with low melting points that can be used as solvents. They have negligible vapor pressure, which reduces air pollution and exposure risks. ILs have been shown to be effective media for nucleophilic substitution reactions to produce alkyl halides. For instance, the conversion of alcohols to bromoalkanes can be performed in ionic liquids, which can sometimes be recycled. The relative nucleophilicity of halide anions has been studied in ionic liquids, showing that iodide is the most nucleophilic, followed by chloride and bromide which have similar nucleophilicities. rsc.org
Aqueous-Phase Reactions: Performing organic reactions in water is highly desirable from a green chemistry perspective. Free-radical bromination of certain organic compounds has been demonstrated in water, offering a significantly greener alternative to traditional organic solvents. wordpress.com
Solvent-Free Reactions: Conducting reactions without a solvent minimizes waste and simplifies purification. Solvent-free brominations of various organic substrates have been achieved using quaternary ammonium (B1175870) tribromides under thermal or microwave conditions. nih.gov These methods can offer high yields in short reaction times.
Application of Catalysis in Environmentally Benign Transformations
Catalysis is a cornerstone of green chemistry, as catalysts can increase reaction rates, improve selectivity, and reduce energy consumption, often under milder reaction conditions.
Photocatalysis: Visible-light photocatalysis has emerged as a powerful tool for C-H bond functionalization, including bromination. nih.gov These reactions can often be carried out at room temperature with high selectivity, avoiding the need for high temperatures or harsh reagents. For instance, the selective bromination of aliphatic C-H bonds has been achieved using N-bromoamides and visible light. researchgate.netsemanticscholar.org This approach could potentially be applied to the selective bromination of 2,2-dimethylhexane.
Phase-Transfer Catalysis (PTC): PTC is a valuable technique for reactions involving reactants in different phases (e.g., an aqueous phase and an organic phase). A phase-transfer catalyst facilitates the transfer of a reactant from one phase to another, accelerating the reaction. PTC can be used in the synthesis of bromoalkanes from alcohols using aqueous hydrobromic acid, avoiding the need for anhydrous conditions and potentially hazardous reagents. rsc.org This method allows for faster reactions, higher yields, and the use of less hazardous solvents. stackexchange.comnih.gov
Metal-Based Catalysis: While still an area of active research, the use of transition metal catalysts for the direct bromination of alkanes is being explored. These methods aim to achieve high selectivity under mild conditions. For example, vanadium-catalyzed oxidative bromination has been reported as an alternative to traditional methods.
Energy Efficiency in Chemical Processes
A core principle of green chemistry is the minimization of energy requirements for chemical processes. yale.edusigmaaldrich.com Developing synthetic methods that operate at ambient temperature and pressure is ideal. When energy input is necessary, alternative energy sources like microwaves and ultrasound can offer significant advantages over conventional conductive heating, leading to shorter reaction times, cleaner reactions, and higher yields.
Microwave-assisted organic synthesis (MAOS) utilizes microwave irradiation to heat chemical reactions. mdpi.com Unlike conventional heating, which transfers energy indirectly via conduction and convection, microwave energy couples directly with polar molecules in the reaction mixture, causing rapid and uniform heating throughout the sample. mdma.chbspublications.net
This technology has proven highly effective for the synthesis of halogenated compounds, including bromoalkanes. The primary advantages include:
Dramatic Rate Acceleration: Reactions that take hours or days with conventional heating can often be completed in minutes under microwave irradiation. bspublications.netnih.gov This is attributed to the rapid superheating of the solvent above its normal boiling point in a sealed vessel. bspublications.net
Higher Yields and Purity: The rapid heating and short reaction times can minimize the formation of side products, leading to cleaner reactions and higher isolated yields. mdpi.comekb.eg
Improved Energy Efficiency: By heating only the reaction mixture and not the vessel, microwaves offer a more efficient mode of energy transfer. bspublications.net
Microwave-assisted synthesis has been successfully applied to a wide range of reactions involving alkyl bromides, including nucleophilic substitutions and palladium-catalyzed coupling reactions. ingentaconnect.comorganic-chemistry.org The use of ionic liquids, which absorb microwave radiation very efficiently, can further enhance these reactions. mdma.chbspublications.net
Table 3: Comparison of Conventional vs. Microwave Heating for a Representative Reaction
| Reaction | Heating Method | Reaction Time | Yield | Reference |
|---|---|---|---|---|
| Synthesis of Tris(N,N-diimine)chromium(III) complexes | Conventional (Reflux) | 12-15 hours | ~75-88% | Based on data for similar complex syntheses. mdpi.com |
| Microwave | 4-7 minutes | ~94% |
Sonochemistry utilizes high-frequency sound waves (ultrasound, >20 kHz) to promote chemical reactions. rjpn.orgwikipedia.org The underlying physical phenomenon is acoustic cavitation: the formation, growth, and violent collapse of microscopic bubbles in a liquid. wikipedia.orgillinois.edu This collapse generates transient, localized "hot spots" with extremely high temperatures (several thousand Kelvin) and pressures, leading to the formation of radicals and enhancing mass transfer. illinois.edu
In the context of bromoalkanes, sonochemistry can:
Promote Radical Reactions: The extreme conditions inside the collapsing bubble can initiate reactions, for example, by promoting the dissociation of halogen compounds. rsc.org
Enhance Heterogeneous Reactions: The shockwaves and liquid jets produced by cavitation can clean and activate solid surfaces and increase mass transport between phases, which is particularly beneficial for solid-liquid reactions. illinois.edunih.gov
Improve Catalytic Performance: Ultrasound can enhance the efficiency of phase transfer catalysts. rjpn.org
Electrochemistry offers a distinct approach to driving reactions by using electrical energy instead of thermal energy or chemical reagents. In the synthesis and reactions of bromoalkanes, electrochemical methods are primarily investigated for reduction processes. The direct electrochemical reduction of the carbon-bromine (C-Br) bond at a cathode can lead to the formation of radical or carbanionic intermediates. researchgate.net These intermediates can then undergo further reactions, such as elimination to form alkenes, reaction with proton donors to form alkanes, or dimerization. researchgate.net
Sonoelectrochemistry combines both techniques, using ultrasound to enhance electrochemical processes by improving mass transport to the electrode surface and keeping the surface clean and active. mdpi.com These methods represent a frontier in green chemistry, offering reagent-free activation and novel reaction pathways for compounds like this compound.
Table 4: Summary of Energetic Approaches in Bromoalkane Chemistry
| Technique | Principle of Activation | Application to Bromoalkanes |
|---|---|---|
| Sonochemistry | Acoustic cavitation creating localized high-energy hot spots. illinois.edu | Initiation of radical reactions; enhancement of heterogeneous reactions and catalysis. rsc.orgnih.gov |
| Electrochemistry | Direct electron transfer at an electrode surface to drive redox reactions. | Reduction of the C-Br bond for dehalogenation or formation of reactive intermediates. researchgate.net |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
